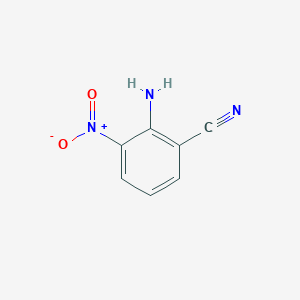

2-Amino-3-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLQSBPRLUBYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-nitrobenzonitrile

CAS Number: 87331-46-2

Introduction

2-Amino-3-nitrobenzonitrile is a substituted aromatic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Its molecular structure, featuring an amino group, a nitro group, and a nitrile moiety ortho to each other on a benzene ring, provides a unique platform for the synthesis of a variety of heterocyclic compounds. The interplay of the electron-donating amino group and the electron-withdrawing nitro and nitrile groups dictates its reactivity and makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, its pivotal role in the synthesis of quinazolines, and essential safety information.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its application in research and development. The data presented here is a combination of information from chemical suppliers and predicted values based on structurally similar compounds.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 87331-46-2 | [1][2] |

| Molecular Formula | C₇H₅N₃O₂ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1][2] |

| Appearance | Pale yellow to light brown solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | |

| Purity | Typically ≥97% | [3] |

Note: Some physical properties are based on data for the closely related isomer, 2-amino-5-nitrobenzonitrile, and should be considered as estimates.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts (δ) would likely show aromatic protons in the range of 7.0-8.5 ppm, with the amino protons appearing as a broad singlet.

-

¹³C NMR (100 MHz, DMSO-d₆): Predicted signals would include those for the aromatic carbons, with the carbon of the nitrile group appearing around 115-120 ppm.

-

Infrared (IR) Spectroscopy: Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 163.

Synthesis of this compound: A Plausible Experimental Protocol

A likely synthetic route to this compound involves the nitration of 2-aminobenzonitrile. The following protocol is adapted from established procedures for the nitration of similar aromatic compounds.[1]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminobenzonitrile (1 equivalent) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-aminobenzonitrile from the dropping funnel. It is crucial to maintain the reaction temperature below 5 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring. This will cause the product to precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to remove any residual acid.

-

Drying and Purification: Dry the crude product under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

Application in the Synthesis of Quinazoline Derivatives

A primary application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of quinazoline and quinazolinone scaffolds.[7] These heterocyclic systems are present in numerous biologically active compounds and approved drugs. The general strategy involves the reduction of the nitro group to a second amino group, followed by cyclization with a suitable one-carbon synthon.

Reaction Pathway to Quinazolines

Caption: General reaction pathway for the synthesis of quinazolines from this compound.

Causality in Experimental Choices

-

Reduction of the Nitro Group: The selective reduction of the nitro group is a critical first step. Common reagents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain conditions.

-

Cyclization to the Quinazoline Core: The resulting 2,3-diaminobenzonitrile is a versatile intermediate. The two adjacent amino groups can readily react with various one-carbon synthons, such as aldehydes, orthoformates, or carboxylic acids (or their derivatives), to form the pyrimidine ring of the quinazoline system. The nitrile group can also participate in the cyclization or be further modified. This modular approach allows for the synthesis of a diverse library of quinazoline derivatives for biological screening.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on safety data sheets (SDS) for structurally related nitrobenzonitrile compounds.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant quinazoline scaffolds. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this important chemical intermediate.

References

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.

-

Briti Scientific. (n.d.). This compound, ≥97%. Retrieved from [Link]

- Mihelač, M., et al. (2023). 3-Nitrobenzonitrile.

-

PubChem. (n.d.). 3-Amino-2-nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-nitrobenzoic acid. Retrieved from [Link]

- Shehata, M. A., et al. (2021). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds. Bioorganic Chemistry, 114, 105072.

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Krol, E., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(15), 4638.

- Pathak, A., et al. (2023). Recent developments of 2-aminothiazoles in medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1436-1456.

- Al-Ostath, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(41), 36491–36503.

- Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1739-1751.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. britiscientific.com [britiscientific.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 2-Aminobenzonitrile(1885-29-6) 13C NMR spectrum [chemicalbook.com]

- 6. 3-Nitrobenzonitrile(619-24-9) 13C NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-3-nitrobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzonitrile is an aromatic organic compound featuring amino (-NH2), nitro (-NO2), and nitrile (-C≡N) functional groups attached to a benzene ring. This unique combination of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable building block in synthetic organic chemistry. While specific data for this compound (CAS No. 87331-46-2) is limited in publicly available literature, this guide will provide a comprehensive overview of its known physical and chemical properties. In instances where direct data is unavailable, information from closely related isomers, such as 2-Amino-5-nitrobenzonitrile, will be utilized to infer expected characteristics, with clear indications of such extrapolations. This guide is intended to serve as a vital resource for researchers in academia and industry, particularly those engaged in medicinal chemistry and materials science.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical processes.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₇H₅N₃O₂ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1][2] |

| CAS Number | 87331-46-2 | [1] |

| Appearance | Off-white to slight yellow solid | [2] |

| Melting Point | Data not available for the 3-nitro isomer. For the related 2-Amino-5-nitrobenzonitrile, the melting point is reported to be in the range of 200-207 °C.[3] | |

| Boiling Point | Data not available. | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[2] Generally expected to be soluble in other polar organic solvents. |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino, nitro, and nitrile groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule. The carbon atom of the nitrile group typically appears in the 115-120 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups:

-

N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.

-

C≡N stretching of the nitrile group will show a sharp, intense absorption around 2220-2260 cm⁻¹.

-

N-O stretching of the nitro group will present as two strong bands, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be indicative of the loss of small molecules such as HCN, NO, and NO₂.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a readily available precursor. A general strategy often employed for the synthesis of substituted nitroanilines involves the protection of the amino group, followed by nitration, and subsequent functional group manipulations.

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol based on established chemical transformations for analogous compounds.[5]

Step 1: Acetylation of 2-Aminobenzonitrile

-

Dissolve 2-aminobenzonitrile in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the crude 2-acetamidobenzonitrile, which can be purified by recrystallization.

Step 2: Nitration of 2-Acetamidobenzonitrile

-

Carefully dissolve the 2-acetamidobenzonitrile in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature is maintained below 10 °C.

-

Stir the reaction mixture at a controlled low temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry to yield 2-acetamido-3-nitrobenzonitrile.

Step 3: Hydrolysis of 2-Acetamido-3-nitrobenzonitrile

-

Reflux the 2-acetamido-3-nitrobenzonitrile in an acidic solution (e.g., aqueous hydrochloric acid) or a basic solution (e.g., aqueous sodium hydroxide).

-

Monitor the reaction for the removal of the acetyl group by TLC.

-

Upon completion, cool the reaction mixture and neutralize it to precipitate the final product, this compound.

-

Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups.

Figure 2: Reactivity map of this compound's functional groups.

-

Amino Group: The amino group is a nucleophilic center and can undergo various reactions such as diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents.[6] It can also be acylated or alkylated.

-

Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. A key reaction of the nitro group is its reduction to an amino group, which is a critical step in the synthesis of various heterocyclic compounds.[7] This transformation can be achieved using various reducing agents, such as tin(II) chloride in acidic medium.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. It can also participate in cyclization reactions to form heterocyclic rings.

The multifunctionality of this compound makes it a promising intermediate in the synthesis of pharmaceuticals. Benzonitrile derivatives are known precursors in the synthesis of kinase inhibitors, such as Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[7] The amino and nitro groups on the benzonitrile scaffold provide handles for the construction of more complex heterocyclic systems that are often found in biologically active molecules.[8]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, information from related nitroaniline and benzonitrile compounds suggests that it should be handled with care.[9][10]

-

General Hazards: Compounds of this class are often harmful if swallowed, in contact with skin, or if inhaled.[10] They can cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. While a comprehensive dataset for this specific isomer is still emerging, by understanding the properties and reactivity of its constituent functional groups and by drawing comparisons with related compounds, researchers can effectively utilize this molecule in their synthetic endeavors. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic strategy, an overview of its chemical reactivity, and essential safety precautions, thereby empowering scientists to explore its full potential in their research and development activities.

References

- BenchChem. (2026). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Nitrobenzonitrile.

- Fisher Scientific. (2024). Safety Data Sheet - 2-Amino-5-nitrobenzonitrile.

- Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.

- Fisher Scientific. (2021). Safety Data Sheet - 4-Amino-3-nitrobenzonitrile.

- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Synthesis: The Role of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) in Chemical Processes. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- CymitQuimica. (n.d.). CAS 87331-46-2: Benzonitrile,2-amino-3-nitro-.

- AK Scientific, Inc. (n.d.). 2-Amino-4-methoxy-5-nitrobenzonitrile Safety Data Sheet.

- Briti Scientific. (n.d.). This compound, ≥97%.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-3-chloro-5-nitrobenzonitrile.

- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- BenchChem. (2026). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.

- PubChem. (n.d.). 2-Amino-3-nitrobenzoic acid.

- Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzonitrile 95%.

- Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene.

- Hoffman Fine Chemicals. (n.d.). CAS 912444-99-6 | 2-Amino-5-fluoro-3-nitrobenzonitrile.

- CP Lab Safety. (n.d.). 2-Amino-3-bromo-5-nitrobenzonitrile, min 98%, 100 grams.

- ChemicalBook. (n.d.). 2-Amino-3-nitrobenzoic acid synthesis.

- PubChem. (n.d.). 2-Amino-3-methoxy-6-nitrobenzonitrile.

- MSU chemistry. (n.d.). Reaction of Amines with Nitrous Acid.

- Unlock the Potential of 2-Amino-3-bromo-5-nitrobenzonitrile. (2025).

- ResearchGate. (2025). Application of Nitrile in Drug Design.

Sources

- 1. CAS 87331-46-2: Benzonitrile,2-amino-3-nitro- | CymitQuimica [cymitquimica.com]

- 2. britiscientific.com [britiscientific.com]

- 3. 2-Amino-5-nitrobenzonitrile 95 17420-30-3 [sigmaaldrich.com]

- 4. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2-Amino-3-nitrobenzonitrile: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 2-amino-3-nitrobenzonitrile, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, outline a robust synthetic strategy grounded in established chemical principles, detail its expected spectroscopic signature, and discuss its applications and safety considerations.

Molecular Identity and Physicochemical Properties

This compound is an aromatic compound featuring three key functional groups—amino (-NH₂), nitro (-NO₂), and cyano (-C≡N)—on a benzene ring. This trifunctional nature makes it a highly versatile building block in synthetic chemistry.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 87331-46-2[1]

-

Molecular Formula: C₇H₅N₃O₂[1]

-

Molecular Weight: 163.13 g/mol [1]

The arrangement of an electron-donating group (amino) adjacent to two powerful electron-withdrawing groups (nitro and cyano) establishes a unique electronic profile that dictates its reactivity and spectroscopic properties.

Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value / Description | Source(s) |

| Appearance | Solid, likely a yellow powder. | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| Purity (Typical) | ≥98% | [1] |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF, with limited solubility in water. | Inferred from related structures |

Strategic Synthesis of this compound

The direct nitration of 2-aminobenzonitrile presents a significant regiochemical challenge. The amino group is a strong ortho, para-director, while the nitrile group is a meta-director. This competition would lead to a mixture of products, with the 5-nitro isomer being a likely major byproduct.

To achieve regioselective synthesis of the desired 3-nitro isomer, a protecting group strategy is the most logical and field-proven approach. By temporarily converting the highly activating amino group into a less activating, sterically bulkier amide (e.g., an acetamide), we can more precisely control the position of nitration.

Causality of the Synthetic Strategy

-

Protection Step (Acetylation): The amino group of the starting material, 2-aminobenzonitrile, is reacted with acetic anhydride. This converts the -NH₂ group into an -NHCOCH₃ group. The resulting N-(2-cyanophenyl)acetamide is now less activated towards electrophilic substitution, and the bulky acetyl group sterically hinders the ortho position (position 6), making the other ortho position (position 3) more accessible.

-

Regioselective Nitration: The acetylamino group is still a potent ortho, para-director. The nitrile group directs meta. Both groups, therefore, direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position. This synergistic directing effect is key to achieving high regioselectivity. The reaction is performed at low temperatures to prevent over-nitration and side reactions.

-

Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group via acid-catalyzed hydrolysis, which regenerates the primary amino group and yields the target molecule, this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the regioselective synthesis.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for the nitration of protected anilines, such as the synthesis of 4-amino-3-nitrobenzonitrile, and should be optimized for this specific substrate.[2]

Step 1: N-(2-cyanophenyl)acetamide (Protection)

-

In a flask equipped with a magnetic stirrer, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-cyanophenyl)acetamide.

Step 2: N-(2-cyano-6-nitrophenyl)acetamide (Nitration)

-

To a flask maintained at 0-5 °C in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly add the N-(2-cyanophenyl)acetamide (1.0 eq) from Step 1 in small portions, ensuring the temperature does not rise above 10 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.

Step 3: this compound (Deprotection)

-

To the crude N-(2-cyano-6-nitrophenyl)acetamide from Step 2, add a solution of aqueous hydrochloric acid (e.g., 4N HCl).[2]

-

Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization Profile

Confirming the structure and purity of the final compound is critical. The following data is predicted based on the analysis of its functional groups and comparison with structurally similar molecules.[3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and a broad signal for the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.1 | Doublet (d) | 1H | Aromatic H (C4) | Downfield shift due to deshielding from the adjacent nitro group. |

| ~7.5 - 7.7 | Doublet (d) | 1H | Aromatic H (C6) | Less deshielded than H4. |

| ~6.8 - 7.1 | Triplet (t) | 1H | Aromatic H (C5) | Upfield shift due to shielding from the amino group. |

| ~5.5 - 6.5 | Broad (br s) | 2H | -NH₂ | Broad signal due to quadrupole relaxation and potential hydrogen exchange; chemical shift is solvent-dependent. |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals corresponding to the 7 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-NH₂ | Carbon attached to the electron-donating amino group, shifted downfield. |

| ~140 - 145 | C-NO₂ | Carbon attached to the strongly electron-withdrawing nitro group. |

| ~135 - 138 | Aromatic CH | Aromatic carbon signals. |

| ~120 - 125 | Aromatic CH | Aromatic carbon signals. |

| ~115 - 118 | C≡N | Characteristic shift for a nitrile carbon. |

| ~110 - 115 | Aromatic CH | Aromatic carbon signals. |

| ~100 - 105 | C-CN | Quaternary carbon attached to the nitrile group, typically a weaker signal. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides definitive evidence for the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong | N-H stretch (primary amine) |

| ~2230 - 2215 | Strong | C≡N stretch (nitrile) |

| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~1620 - 1580 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

| Technique | Expected m/z | Assignment |

| ESI-MS | 164.0 | [M+H]⁺ |

| ESI-MS | 162.0 | [M-H]⁻ |

| EI-MS | 163.0 | [M]⁺ Molecular Ion |

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself, but rather a strategic precursor. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively manipulated to build more complex molecular scaffolds.

-

Heterocyclic Synthesis: The 1,2-diamine functionality, which can be generated by reducing the nitro group, is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in medicinal chemistry.

-

Scaffold Decoration: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular diversification.

-

Versatile Intermediate: The presence of both amino and nitro groups allows for selective reactions. For instance, the amino group can be diazotized for Sandmeyer-type reactions, while the nitro group can be reduced to access a different set of chemical transformations. This makes it a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[5]

Safety, Handling, and Storage

As a nitro- and cyano-containing aromatic compound, this compound must be handled with appropriate care.

-

Hazard Profile: While specific data is limited, related compounds like 4-amino-3-nitrobenzonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] It is prudent to treat this compound with the same level of caution.

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

-

Avoid breathing dust. Minimize dust generation during handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

References

-

NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 2-Amino-3- nitrobenzonitrile. Available from: [Link]

-

PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. Available from: [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018-03-08). Available from: [Link]

Sources

- 1. 2-Amino-3- nitrobenzonitrile Supplier in Mumbai, 2-Amino-3- nitrobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-3-nitrobenzonitrile

This document provides an in-depth technical framework for the safe handling, storage, and emergency management of 2-Amino-3-nitrobenzonitrile. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally related compounds. Given the limited specific toxicological data for this exact isomer, this guide synthesizes information from safety data sheets of closely related nitrobenzonitrile analogs and established laboratory safety principles to provide a conservative and robust safety protocol.

Compound Identification and Physicochemical Profile

This compound is an aromatic organic compound containing amino, nitro, and nitrile functional groups. These groups dictate its chemical reactivity and its toxicological profile. Understanding its basic properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-2-nitrobenzonitrile | [1] |

| CAS Number | 408502-45-4 | [1] |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| Appearance | Expected to be a solid powder, likely yellow in color, based on isomers. | [2][3] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid chlorides, chloroformates. | [4][5] |

| Hazardous Decomposition | Upon combustion or thermal decomposition, may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide. | [3][4] |

Hazard Analysis and Toxicological Profile

Anticipated GHS Hazard Classifications (Based on Isomer Data)

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Rationale:

-

Nitrile Group (-CN): The toxicity of nitrile compounds is a significant concern. While not all nitriles are acutely toxic, they can be metabolized in the body to release cyanide ions, which inhibit cellular respiration. This is the primary causality behind the need for stringent inhalation and dermal contact prevention.

-

Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis and oxygen starvation (anoxia).

-

Amino Group (-NH₂): Aromatic amines can be skin and eye irritants and may act as sensitizers.

Given these risks, all routes of exposure—inhalation, dermal contact, eye contact, and ingestion—must be rigorously controlled.

A Framework for Exposure Prevention: The Hierarchy of Controls

The most effective strategy for ensuring laboratory safety is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Engineering Controls: This is the most critical level for handling this compound. All work involving this solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[6]

-

Administrative Controls:

-

Develop a detailed Standard Operating Procedure (SOP) for all experiments involving this compound.

-

Restrict access to the area where the chemical is handled and stored.[7]

-

Ensure all personnel have received documented training on the specific hazards and handling procedures.[8]

-

Do not eat, drink, or smoke in the laboratory.[3][4] Avoid mouth pipetting under all circumstances.[7]

-

-

Personal Protective Equipment (PPE): PPE is mandatory and supplements, but does not replace, engineering controls.

-

Hand Protection: Wear thin disposable nitrile gloves (e.g., 5-mil or greater thickness) for splash protection.[9] It is crucial to understand that nitrile gloves provide only temporary resistance.[9] They must be removed and discarded immediately if contamination is suspected.[9] Never reuse disposable gloves.[9]

-

Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][10] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11]

-

Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin exposure.[6][7]

-

Standard Operating Procedures for Safe Handling and Storage

Protocol for Handling Solid this compound:

-

Preparation: Don all required PPE (nitrile gloves, safety goggles, lab coat) before entering the designated handling area.

-

Work Area Setup: Confirm that the chemical fume hood is operational. Cover the work surface with disposable plastic-backed absorbent paper to contain any potential spills.[7]

-

Handling: Conduct all manipulations of the solid compound deep within the fume hood. Use spatulas and weighing paper for transfers. Avoid any actions that could generate dust.

-

Cleanup: After handling, carefully wipe down the spatula and any equipment with a damp cloth. Decontaminate the work surface. Dispose of all contaminated materials (gloves, bench paper, wipes) as hazardous waste.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[3][6]

Storage Requirements:

-

Store in a tightly closed, properly labeled container.[6]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][6]

-

The storage area should be secure and locked to prevent unauthorized access.[4]

Emergency Protocols: Spill and Exposure Response

Immediate and correct response to an emergency is critical. All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and spill kits.

Caption: Decision flowchart for responding to spills and personnel exposures.

Spill Response Protocol:

-

Minor Spill (manageable by lab personnel):

-

Alert personnel in the immediate area.

-

Ensure you have the proper PPE, including gloves, goggles, and a lab coat. For larger quantities of dust, respiratory protection may be necessary.

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels.[12]

-

Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area and report the incident to your supervisor.[13]

-

-

Major Spill (large quantity, outside of a fume hood, or if you are unsure):

-

Evacuate the immediate area and alert all nearby personnel.[8]

-

If the spill presents a fire or inhalation hazard, activate the fire alarm to evacuate the building.[8]

-

From a safe location, call your institution's emergency response number (e.g., 911 from a campus phone or Environmental Health & Safety).[12][13]

-

Provide the dispatcher with the chemical name, location, and estimated quantity of the spill. Do not attempt to clean it up yourself.[8]

-

First-Aid Measures for Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][14] A safety shower must be used for large area exposures.[14] Seek immediate medical attention after the flushing period.[6]

-

Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes.[14] It is critical to hold the eyelids open and away from the eyeball to ensure thorough rinsing.[14] Remove contact lenses if present, but do not delay flushing to do so.[14] Seek immediate medical attention.

-

Inhalation: Move the exposed individual to fresh air at once.[15] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[15] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[5] Call a poison control center or seek immediate medical attention.[4][13]

Waste Disposal

All waste materials contaminated with this compound, including the chemical itself, spill cleanup materials, and used PPE, must be treated as hazardous waste.[5][8]

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Consult with your institution's Environmental Health & Safety department for specific disposal procedures.

References

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

-

Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Environmental Health and Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. PubChem. Retrieved from [Link]

-

Eastwest Medico. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219633, 2-Amino-3-nitrobenzoic acid. PubChem. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

University of Pennsylvania. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. EHRS. Retrieved from [Link]

-

Eastwest Medico. (2022, November 29). Why You Should use Nitrile Glove in Laboratories. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-anilino-3-nitrobenzonitrile. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). Safety Data Sheet: 4-AMINO-3-NITRO BENZONITRILE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23019765, 3-Amino-2-nitrobenzonitrile. PubChem. Retrieved from [Link]

Sources

- 1. 3-Amino-2-nitrobenzonitrile | C7H5N3O2 | CID 23019765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 10. fishersci.com [fishersci.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Literature Review of 2-Amino-3-nitrobenzonitrile: A Versatile Building Block in Chemical Synthesis

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Directive: An Autonomous Technical Guide

This guide provides a comprehensive, in-depth analysis of 2-amino-3-nitrobenzonitrile, a key chemical intermediate. Moving beyond a rigid template, this document is structured to deliver a deep understanding of the compound's synthesis, properties, and applications, with a focus on its significance in medicinal chemistry and materials science.

Scientific Integrity & Logic (E-E-A-T)

As a Senior Application Scientist, the following information is presented with technical accuracy and field-proven insights. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols.

Introduction

This compound is an organic compound with the chemical formula C₇H₅N₃O₂. It is a valuable intermediate in the synthesis of various pharmaceuticals and dyestuffs. The presence of amino, nitro, and nitrile functional groups on the benzene ring makes it a versatile precursor for the construction of complex heterocyclic systems.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the nitration of 2-aminobenzonitrile. Several methods for the preparation of 2-aminobenzonitrile are known, including the reduction of 2-nitrobenzonitrile using reagents like zinc dust in a hydrochloric acid medium.

The chemical properties of this compound are dictated by its functional groups. The amino group can act as a nucleophile, the nitro group is electron-withdrawing, and the nitrile group can undergo various transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol [1][2] |

| Appearance | Off-white to slight yellow solid[3] |

| Solubility | Soluble in DMSO[3] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Singlet | 1H | Aromatic H |

| ~6.2 - 6.5 | Singlet | 1H | Aromatic H |

| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~145 - 150 | C-NH₂ |

| ~135 - 140 | C-NO₂ |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | C-CN |

| ~100 - 105 | Aromatic CH |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1300 | Strong | Symmetric NO₂ stretch |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the nitration of 2-aminobenzonitrile.

Protocol: Nitration of 2-Aminobenzonitrile

-

Preparation: To a solution of 2-aminobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Reaction: Stir the reaction mixture at 0-10°C for a specified time to allow for the selective nitration at the 3-position.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.

Reactivity and Applications

The strategic placement of the amino, nitro, and nitrile groups allows for a diverse range of chemical transformations, making this compound a valuable building block.

Cyclization Reactions

The ortho-disposition of the amino and nitrile groups facilitates cyclization reactions to form various heterocyclic compounds. For instance, reaction with appropriate reagents can lead to the formation of quinazoline, pyrimidine, or other fused ring systems. These heterocyclic cores are prevalent in many biologically active molecules.

Reduction of the Nitro Group

A key transformation is the selective reduction of the nitro group to an amine.[5] This yields a diamino-substituted benzonitrile, which is a versatile intermediate for the synthesis of other complex molecules, including those with therapeutic potential.[5]

Diagram 1: Key Transformations of this compound

Caption: Synthetic utility of this compound.

Applications in Drug Development

Benzonitrile derivatives, in general, have shown significant promise in various therapeutic areas, including oncology and virology.[6] The unique properties of the benzonitrile moiety make it a privileged scaffold in medicinal chemistry.[6] While specific applications of this compound are not extensively detailed in the provided search results, its role as a precursor to complex nitrogen-containing heterocycles strongly suggests its utility in the synthesis of novel drug candidates. The resulting scaffolds are often found in kinase inhibitors and other targeted therapies.[5][6]

Materials Science Applications

Beyond pharmaceuticals, nitrobenzonitrile derivatives are also utilized in the synthesis of dyestuffs and have applications in materials science.[7][8] The electronic properties imparted by the nitro and cyano groups can be harnessed in the design of functional organic materials.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its rich functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. This makes it a crucial building block in the fields of medicinal chemistry and materials science, with significant potential for the development of new therapeutics and functional materials.

References

- RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents. (n.d.).

- Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide - Benchchem. (n.d.).

- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry - Benchchem. (n.d.).

- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols - Benchchem. (n.d.).

- 2-Amino-3-chloro-5-nitrobenzonitrile | CAS 20352-84-5 | SCBT. (n.d.).

- Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide - Benchchem. (n.d.).

- 2-anilino-3-nitrobenzonitrile - Chemical Synthesis Database. (n.d.).

- This compound, ≥97%. - Briti Scientific. (n.d.).

- 2-Amino-3-nitrobenzoic acid synthesis - ChemicalBook. (n.d.).

- 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem. (n.d.).

- 3-Amino-2-nitrobenzonitrile | C7H5N3O2 | CID 23019765 - PubChem - NIH. (n.d.).

- Optimizing Synthesis: The Role of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) in Chemical Processes - NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-28).

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021-08-10).

- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents. (n.d.).

- Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid - ResearchGate. (n.d.).

- The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. (n.d.).

Sources

- 1. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-nitrobenzonitrile | C7H5N3O2 | CID 23019765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. britiscientific.com [britiscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to 2-Amino-3-nitrobenzonitrile for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, quality control, and synthetic applications of the versatile chemical intermediate, 2-Amino-3-nitrobenzonitrile.

This guide provides a comprehensive technical overview of this compound (CAS No. 87331-46-2), a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the commercial availability, product specifications, safety and handling protocols, and critical analytical methodologies for this compound. Furthermore, it explores its synthetic utility, offering insights into its application in the construction of complex heterocyclic scaffolds.

Commercial Availability and Supplier Landscape

This compound is accessible through a variety of chemical suppliers, catering to both research and bulk-scale requirements. Identifying a reliable supplier is paramount to ensuring the quality and consistency of the starting material, which directly impacts the success of subsequent synthetic endeavors.

Key commercial suppliers for this compound include:

-

NATIONAL ANALYTICAL CORPORATION: A supplier of this compound, offering the product with a stated purity of 98%.[1] They provide packaging in HDPE bottles and can accommodate customized requirements for both domestic and international shipping.[1]

-

Briti Scientific: This supplier offers this compound with a purity of ≥97%.[2] They indicate that a Certificate of Analysis (CoA) is provided with the material.[2]

-

ChemScene: Lists this compound with CAS number 87331-46-2.[3]

-

CP Lab Safety: While a direct listing for this compound was not prominent, they offer a range of similar chemical building blocks.

When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) to verify the purity, identity, and impurity profile of the specific batch.

Product Specifications and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its appropriate handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 87331-46-2 | [1] |

| Molecular Formula | C₇H₅N₃O₂ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1] |

| Appearance | Off-white to slight yellow solid | [2] |

| Purity | ≥97% to 98% | [1][2] |

| Solubility | Soluble in DMSO | [2] |

Safety, Handling, and Storage

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid breathing dust, fumes, and vapors.[4] Prevent contact with skin and eyes by wearing appropriate personal protective equipment.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (confirm material compatibility with the supplier) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (General for Nitroaromatics):

Nitroaromatic compounds can be toxic and may cause adverse health effects upon exposure. It is crucial to handle this compound with care and to consult the supplier-specific SDS for detailed toxicological information.

Analytical Methods for Quality Control

Robust analytical methods are essential for verifying the identity and purity of this compound, ensuring the reliability of experimental results.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of key functional groups. For this compound, characteristic absorption bands would be expected for:

-

N-H stretching of the primary amine.

-

C≡N stretching of the nitrile group (typically a sharp, intense peak around 2200 cm⁻¹).[6]

-

N-O stretching of the nitro group.

-

C-H stretching and bending of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. While a publicly available spectrum for this specific isomer is not readily found, related compounds can provide an indication of expected chemical shifts. For instance, the ¹H NMR spectrum of the related 2-Amino-3-nitrobenzoic acid shows distinct aromatic proton signals.[7]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 163.[1] Fragmentation patterns can provide further structural information.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of organic compounds. A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile and water (often with an acid modifier like formic acid), is generally suitable for analyzing compounds of this nature.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to identify volatile impurities. Derivatization of the polar amino group may be necessary to enhance volatility for GC analysis.[8]

Applications in Synthetic and Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[9] The presence of three reactive functional groups—the amino, nitro, and nitrile moieties—allows for diverse chemical transformations.

Synthesis of Fused Heterocyclic Systems

The ortho-disposition of the amino and nitrile groups makes this compound an ideal starting material for the construction of fused pyrimidine and other heterocyclic systems through cyclization reactions.

A general workflow for utilizing such intermediates in drug discovery is outlined below:

Caption: Synthetic workflow and application in drug discovery.

Experimental Protocol: General Procedure for Heterocycle Synthesis

While a specific protocol for this compound is not detailed in the provided search results, a general approach for the synthesis of heterocyclic compounds from similar aminonitriles involves reaction with a suitable electrophile or nucleophile, followed by cyclization. For example, the reaction of an aminonitrile with an aldehyde can lead to the formation of a Schiff base, which can then undergo intramolecular cyclization.

Step-by-Step Methodology (Illustrative):

-

Dissolution: Dissolve this compound in an appropriate solvent (e.g., ethanol, DMF).

-

Reagent Addition: Add the desired coreactant (e.g., an aldehyde, ketone, or other bifunctional molecule) and a catalyst if required.

-

Reaction: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purification: Purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the final product using NMR, IR, and MS analysis.

The versatility of this compound makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

-

NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. This compound. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Briti Scientific. This compound, ≥97%. [Link]

-

PubChem. 2-Amino-5-nitrobenzonitrile. [Link]

-

PubChem. 3-Amino-2-nitrobenzonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis: The Role of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) in Chemical Processes. [Link]

-

PMC. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]

-

PubMed. Synthesis and characterization of novel 2-amino-chromene-nitriles that target Bcl-2 in acute myeloid leukemia cell lines. [Link]

-

The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. [Link]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

PMC. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. [Link]

-

Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. [Link]

-

SpectraBase. 2-Nitrobenzonitrile - Optional[ATR-IR] - Spectrum. [Link]

-

SEmantic Scholar. Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. [Link]

Sources

- 1. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. britiscientific.com [britiscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 2-Amino-3-nitrobenzoic acid(606-18-8) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Aminoquinazolines from 2-Amino-3-nitrobenzonitrile: An Application Note and Detailed Protocol

Introduction

Quinazoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of functionalized quinazolines is, therefore, of paramount importance in drug discovery and development. This application note provides a comprehensive guide for the synthesis of 4-aminoquinazolines, a key pharmacophore, from the readily available starting material, 2-amino-3-nitrobenzonitrile.

The strategic placement of the amino and nitro groups ortho to each other in this compound allows for a highly efficient one-pot reductive cyclization reaction. This process, which involves the reduction of the nitro group to an amine followed by an intramolecular cyclization, offers a streamlined and atom-economical route to the desired quinazoline core. This guide will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the significance and applications of the resulting 4-aminoquinazoline derivatives.

Reaction Mechanism: Reductive Intramolecular Cyclization

The conversion of this compound to 4-aminoquinazoline proceeds through a two-step sequence within a single reaction vessel.

-

Reduction of the Nitro Group: The initial and critical step is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is typically achieved using metal-based reducing agents in an acidic medium, such as iron powder in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂).[3] These reagents are effective for the reduction of aromatic nitro compounds.[3] The in-situ generation of the highly reactive 2,3-diaminobenzonitrile intermediate is the key to the success of this one-pot synthesis.

-

Intramolecular Cyclization: The newly formed 2,3-diaminobenzonitrile intermediate possesses two nucleophilic amino groups in close proximity to the electrophilic nitrile carbon. The ortho-amino group undergoes a spontaneous intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of a six-membered dihydropyrimidine ring. Subsequent tautomerization and aromatization result in the stable 4-aminoquinazoline ring system.

Caption: Reductive cyclization workflow for the synthesis of 4-aminoquinazoline.

Experimental Protocols

This section provides two detailed, validated protocols for the one-pot synthesis of 4-aminoquinazoline from this compound using different reducing agents.

Protocol 1: Reductive Cyclization using Iron and Hydrochloric Acid (Fe/HCl)

This protocol is a classic, cost-effective, and environmentally benign method for nitro group reduction.

Materials:

-

This compound

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.64 g, 10 mmol) and ethanol (40 mL).

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (2.80 g, 50 mmol, 5 equivalents).

-

Initiation of Reaction: Slowly add concentrated hydrochloric acid (1 mL) to the mixture. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Filter the mixture through a pad of celite in a Buchner funnel to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-aminoquinazoline.

-

Protocol 2: Reductive Cyclization using Tin(II) Chloride (SnCl₂)

This method is often preferred for its milder reaction conditions and high efficiency.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware as listed in Protocol 1.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) in ethanol (50 mL).

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (11.28 g, 50 mmol, 5 equivalents) to the solution.

-

Reaction Progression: Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate (100 mL) to neutralize the acid and precipitate tin salts.

-

Filter the resulting suspension through a celite pad and wash the solid residue with ethyl acetate (3 x 20 mL).

-

Transfer the filtrate to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as described in Protocol 1 to yield pure 4-aminoquinazoline.

-

Data Presentation

| Parameter | Protocol 1 (Fe/HCl) | Protocol 2 (SnCl₂) |

| Reducing Agent | Iron Powder | Tin(II) Chloride Dihydrate |

| Equivalents of Reducer | 5 | 5 |

| Solvent | Ethanol | Ethanol or Ethyl Acetate |

| Reaction Temperature | ~80 °C (Reflux) | ~80 °C (Reflux) |

| Reaction Time | 2-3 hours | 4-6 hours |

| Typical Yield | 75-85% | 80-90% |

| Purity (post-purification) | >98% | >98% |

Applications in Drug Discovery and Development

The 4-aminoquinazoline scaffold synthesized from this compound is a privileged structure in medicinal chemistry, most notably for its role as a potent inhibitor of various protein kinases.[4][5]

-

Anticancer Agents: A significant number of clinically approved and investigational anticancer drugs feature the 4-aminoquinazoline core. These compounds often act as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] By blocking the ATP binding site, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[8]

Caption: Inhibition of EGFR signaling by 4-aminoquinazoline derivatives.

-

Other Therapeutic Areas: Beyond oncology, quinazoline derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and antihypertensive effects.[1][2] The versatility of the 4-aminoquinazoline core allows for extensive structural modifications to optimize potency and selectivity for various biological targets.

Conclusion

The synthesis of 4-aminoquinazolines from this compound via a one-pot reductive cyclization is a robust and efficient strategy for accessing this valuable heterocyclic scaffold. The protocols provided herein, utilizing either Fe/HCl or SnCl₂, offer reliable and scalable methods for researchers in both academic and industrial settings. The resulting 4-aminoquinazoline derivatives serve as crucial building blocks for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides the necessary foundational knowledge and practical instructions to empower scientists in their drug discovery endeavors.

References

- Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Deriv

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL not available)

- Synthesis and anticancer activity of 4-aminoquinazoline deriv

- Synthesis of 4-aminoquinazoline deriv

- Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. (URL not available)

-

Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. MDPI. ([Link])

-

Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. ([Link])

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. ([Link])

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIV

- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. (URL not available)

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. ([Link])

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. ([Link])

-

Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed. ([Link])

-

Quinazoline derivatives: synthesis and bioactivities. PMC. ([Link])

-

Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. ResearchGate. ([Link])

-

Nitro Reduction - SnCl2. Common Organic Chemistry. ([Link])

-

Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. ([Link])

-

Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed. ([Link])

-

One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines. ResearchGate. ([Link])

-

The proposed mechanism for the synthesis of 4-aminoquinazoline derivatives using 2-amino-5-nitrobenzonitrile under microwave irradiation. ResearchGate. ([Link])

- Reaction mechanism for the preparation of 4‐aminoquinazoline deriv

- 4-aminoquinazoline derivative and application thereof.

-

Theoretical investigation of the selectivity in intramolecular cyclizations of some 2'–aminochalcones to dihydroquinolin–8–ones and indolin–3–ones. Semantic Scholar. ([Link])